molecular formula C31H62O B1678345 16-Hentriacontanone CAS No. 502-73-8

16-Hentriacontanone

Cat. No. B1678345
CAS RN: 502-73-8
M. Wt: 450.8 g/mol
InChI Key: UNRFDARCMOHDBJ-UHFFFAOYSA-N
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Description

16-Hentriacontanone, also known as Dipentadecyl ketone, Palmitone, or Pentadecyl ketone, is a dialkyl ketone . It has the molecular formula C31H62O and a molecular weight of 450.8234 . It is a white powder in physical form .


Molecular Structure Analysis

The molecular structure of 16-Hentriacontanone consists of 31 carbon atoms, 62 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 .


Physical And Chemical Properties Analysis

16-Hentriacontanone has a molecular weight of 450.8234 . It is a white powder in physical form . The storage temperature is recommended to be at 0-8°C . It has a melting point of 84°C .

Scientific Research Applications

Antimicrobial Properties

16-Hentriacontanone, also known as palmitone, has been studied for its antimicrobial properties. In the leaf cuticular waxes of Annona squamosa, 16-hentriacontanone was found to exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacterial strains. Additionally, its antifungal activities were comparable to those of its isomeric hydroxy ketones (Shanker et al., 2007).

Anticonvulsant Effects

Research has demonstrated the anticonvulsant properties of 16-hentriacontanone. In a study focused on Annona diversifolia leaves, palmitone (16-hentriacontanone) was identified as the sole anticonvulsant active compound. This compound effectively reduced pentylenetetrazole-induced clonic-tonic seizures and toxicity in animal models, suggesting its potential as an antiepileptic drug (González-Trujano et al., 2001).

Anti-Inflammatory Potential

16-Hentriacontanone has shown promising anti-inflammatory effects. A study highlighted its ability to significantly reduce inflammation-related parameters in both in-vivo (mice) and in-vitro (cell culture) models. This compound suppressed pro-inflammatory cytokines and mediated regulatory effects on NF-κB, positioning it as a potential candidate for anti-inflammatory drug development (Khajuria et al., 2017).

Potential in Drug Discovery

16-Hentriacontanone has been a subject of interest in drug discovery research. For instance, its molecular docking studies indicated effectiveness against specific proteins, suggesting its potential in the treatment of diseases like breast cancer and tuberculosis (Madriwala et al., 2022). Additionally, its isolation from various plants highlights its significance in pharmacology and therapeutics.

properties

IUPAC Name

hentriacontan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRFDARCMOHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198239
Record name Palmitone
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Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitone
Source Human Metabolome Database (HMDB)
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Product Name

16-Hentriacontanone

CAS RN

502-73-8
Record name 16-Hentriacontanone
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Record name Palmitone
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Record name 16-Hentriacontanone
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Record name Palmitone
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Record name Hentricontan-16-one
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Record name 16-HENTRIACONTANONE
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Record name Palmitone
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URL http://www.hmdb.ca/metabolites/HMDB0031036
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82 - 83 °C
Record name Palmitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
726
Citations
KS Shanker, S Kanjilal, B Rao… - … Journal of Plant …, 2007 - Wiley Online Library
… -16-hentriacontanone, has been isolated from the leaf cuticular wax of Annona squamosa along with its known isomer 10-hydroxy-16-hentriacontanone in a … to be 16-hentriacontanone (…
MSTS Uduman, P Rathinam, Y Karuru, G Obili… - Pharmacognosy …, 2017 - phcogj.com
… The major constituents were identified in the extract were 16-Hentriacontanone (22.59%), Hexadecanoic acid (11.23%), Stigmast-5-en-3-ol (6.78%), 9-Octadecenoic acid (6.30%) and …
Number of citations: 19 phcogj.com
PA Sanjeev, GM Doshi - Research Journal of Pharmacy and …, 2018 - indianjournals.com
Background Medicinal plants are nature's gift to human beings to lead a disease-free, healthy life and play a vital role in preserving our health. Polyalthia longifolia (PL) belonging to …
Number of citations: 7 www.indianjournals.com
IL Lee, MS Kanthimathi, C Wiart, NA Malik… - Journal of Tropical …, 2008 - eprints.um.edu.my
… Subsequent isolation of the leaf extract led to the isolation and identification of palmitone (16-hentriacontanone). This compound exhibited inhibitory effect (IC, = 1770 = 1.86 ug/ml) on …
Number of citations: 2 eprints.um.edu.my
RK Sharma - Bioorganic Chemistry, 1993 - Elsevier
… Based on their net zone of inhibition against these microorganisms, among the compounds isolated from these plants, 16-hentriacontanone and sterols exhibited stronger antibacterial …
Number of citations: 43 www.sciencedirect.com
FA Pratiwi, TS Utami, R Arbianti - scholar.archive.org
… The 16Hentriacontanone compound with the highest peak area of 22.67% was obtained … and 16-Hentriacontanone, which had a 100% similarity of interactions with the control ligand. …
Number of citations: 0 scholar.archive.org
JI Lauritzen Jr - The Journal of Chemical Physics, 1958 - pubs.aip.org
… this theory to a particular compound has not been previously attempted, and it is the purpose of this paper to perform such an analysis on 12-bromotricosane and 16-hentriacontanone …
Number of citations: 62 pubs.aip.org
FM Garland, CW Hoerr, WO Pool… - The Journal of Organic …, 1943 - ACS Publications
… However, it has been shown (9) that the ebullioscopic behavior of 14-heptacosanone and 16-hentriacontanone in hexane, cyclohexane, and benzene cannot be explainedsimply by the …
Number of citations: 16 pubs.acs.org
ME González-Trujano, A Navarrete, B Reyes… - Planta …, 2001 - thieme-connect.com
… The activity-guided fractionation of the ethanol extract of leaves of Annona diversifolia Saff., led to the isolation of palmitone (16-hentriacontanone) as the only anticonvulsant active …
Number of citations: 56 www.thieme-connect.com
HH Eid, GF Metwally - Natural product research, 2017 - Taylor & Francis
… 16-Hentriacontanone (30.3%) and nonacosane (12.6%) were major compounds in HC, whereas trans(E)–anethole (39.1%) and 16-hentriacontanone (… compound 16-hentriacontanone (…
Number of citations: 6 www.tandfonline.com

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